9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a bromine atom, two ethoxy groups, and an isobutyl group attached to an indoloquinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoxaline Formation: The indole core is then reacted with o-phenylenediamine to form the quinoxaline ring system.
Bromination: The resulting indoloquinoxaline is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 9th position.
Ethoxylation and Isobutylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted indoloquinoxalines depending on the nucleophile used.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline varies depending on its application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Photophysical Properties: The compound’s unique structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom, which may affect its reactivity and biological activity.
9-Chloro-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
9-Bromo-2,3-dimethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with methoxy groups instead of ethoxy groups, potentially affecting its solubility and reactivity.
Uniqueness
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the bromine atom, which allows for specific substitution reactions and coupling reactions that are not possible with its analogs. Additionally, the ethoxy groups may enhance its solubility and photophysical properties compared to methoxy analogs.
Properties
IUPAC Name |
9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCXPALOFDSNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.